Sulfo-Cy3.5-DBCO
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Overview
Description
Sulfo-Cy3.5-DBCO is a fluorescent dye and a click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy3.5-DBCO is synthesized through a series of chemical reactions involving the introduction of a sulfonate group to the cyanine dye and the attachment of the DBCO group. The synthetic route typically involves the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized by reacting a quaternary ammonium salt with a cyanine precursor under basic conditions.
Introduction of Sulfonate Group: The sulfonate group is introduced to the cyanine dye to enhance its water solubility. This is achieved by reacting the cyanine dye with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Attachment of DBCO Group: The DBCO group is attached to the sulfonated cyanine dye through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3.5-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it suitable for various applications in chemical biology and materials science .
Common Reagents and Conditions
Reagents: Azide-containing molecules, solvents (e.g., dimethyl sulfoxide, water).
Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions.
Major Products
The major product formed from the SPAAC reaction between this compound and azide-containing molecules is a stable triazole linkage. This product retains the fluorescent properties of the cyanine dye, making it useful for imaging and labeling applications .
Scientific Research Applications
Sulfo-Cy3.5-DBCO has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents. It is particularly useful in molecular imaging and targeted drug delivery.
Industry: Applied in the production of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of Sulfo-Cy3.5-DBCO involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group in this compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly specific and occurs under mild conditions without the need for a copper catalyst . The fluorescent properties of the cyanine dye allow for the visualization and tracking of the labeled molecules in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy5-DBCO: Another sulfonated cyanine dye with a DBCO group, used for near-infrared imaging.
Sulfo-Cy5.5-DBCO: Similar to Sulfo-Cy5-DBCO but with different spectral properties, used for specific imaging applications.
Uniqueness
Sulfo-Cy3.5-DBCO is unique due to its specific spectral properties and high water solubility, which make it suitable for a wide range of applications in aqueous environments. Its ability to undergo SPAAC reactions without the need for a copper catalyst further enhances its utility in biological systems .
Properties
Molecular Formula |
C53H46K3N3O13S4 |
---|---|
Molecular Weight |
1178.5 g/mol |
IUPAC Name |
tripotassium;(2E)-3-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C53H49N3O13S4.3K/c1-52(2)47(54(5)43-25-23-38-40(50(43)52)28-36(70(58,59)60)30-45(38)72(64,65)66)18-13-19-48-53(3,4)51-41-29-37(71(61,62)63)31-46(73(67,68)69)39(41)24-26-44(51)55(48)27-12-6-7-20-49(57)56-32-35-16-9-8-14-33(35)21-22-34-15-10-11-17-42(34)56;;;/h8-11,13-19,23-26,28-31H,6-7,12,20,27,32H2,1-5H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69);;;/q;3*+1/p-3 |
InChI Key |
CWMKEZUOJHRSLG-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
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